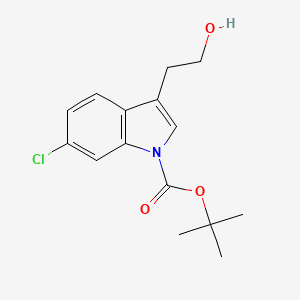
Tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxyethyl group attached to the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The chloro substituent is usually introduced via electrophilic aromatic substitution using a chlorinating agent . The hydroxyethyl group can be added through a nucleophilic substitution reaction using an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the dechlorinated indole.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the chloro substituent can influence its binding affinity and selectivity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 1-indolecarboxylate: Similar structure but lacks the chloro and hydroxyethyl groups.
6-Chloroindole: Contains the chloro substituent but lacks the tert-butyl and hydroxyethyl groups.
3-(2-Hydroxyethyl)indole: Contains the hydroxyethyl group but lacks the tert-butyl and chloro groups.
Uniqueness
Tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, the chloro group offers potential sites for further functionalization, and the hydroxyethyl group enhances solubility and reactivity .
Propriétés
Formule moléculaire |
C15H18ClNO3 |
|---|---|
Poids moléculaire |
295.76 g/mol |
Nom IUPAC |
tert-butyl 6-chloro-3-(2-hydroxyethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(6-7-18)12-5-4-11(16)8-13(12)17/h4-5,8-9,18H,6-7H2,1-3H3 |
Clé InChI |
LSHFXHGPYFGLIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


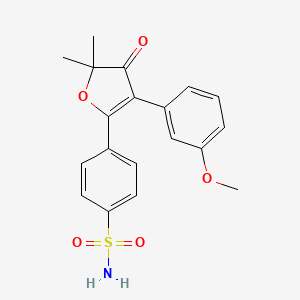

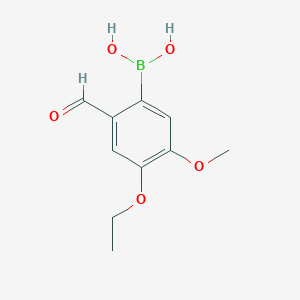
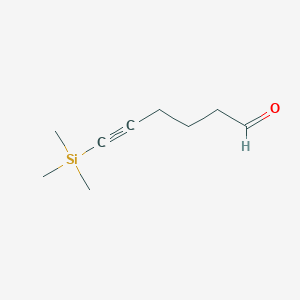
![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)

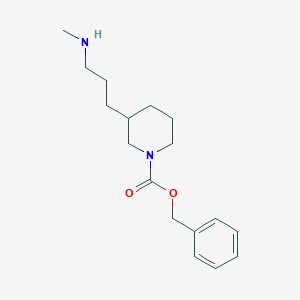
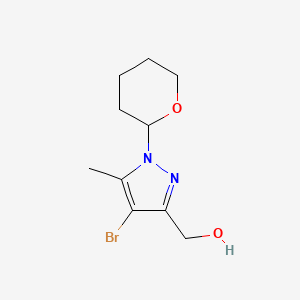
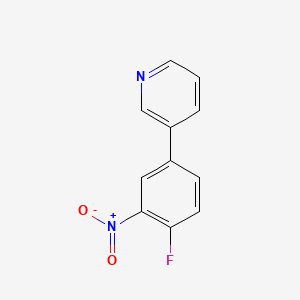
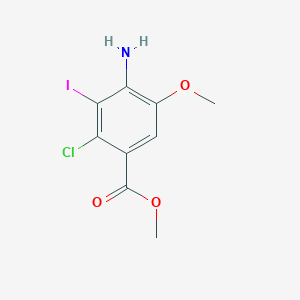
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
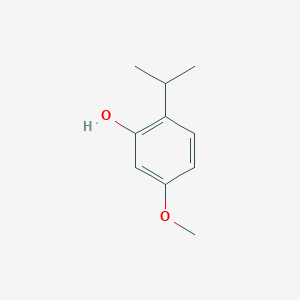
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)
